3-[(4-Methylbenzyl)amino]benzoic acid
Description
3-[(4-Methylbenzyl)amino]benzoic acid is a benzoic acid derivative characterized by a 4-methylbenzylamino substituent at the 3-position of the benzene ring. Its structure combines the carboxylic acid group, which confers solubility and reactivity, with the lipophilic 4-methylbenzyl moiety, influencing its pharmacokinetic properties. The compound is synthesized via nucleophilic substitution or condensation reactions involving 3-aminobenzoic acid and 4-methylbenzyl halides or aldehydes, as exemplified in processes for analogous benzoic acid derivatives .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSGNUQFHBYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359450 | |
| Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-26-8 | |
| Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylbenzyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions may use reagents like acetic anhydride, while alkylation can involve alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-[(4-Methylbenzyl)amino]benzoic acid derivatives with carboxylic acid or aldehyde groups.
Reduction: Formation of 3-[(4-Methylbenzyl)amino]benzyl alcohol.
Substitution: Formation of various acylated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
3-[(4-Methylbenzyl)amino]benzoic acid has been investigated for its potential anticancer properties. Studies have shown that analogs of this compound exhibit inhibitory effects on various cancer cell lines. For instance, certain derivatives have demonstrated promising activity against breast cancer (MCF-7) and colorectal cancer (HCT116) cells, with IC50 values indicating effective cytotoxicity at low concentrations.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A91 | MCF-7 | 0.63 |
| A92 | HCT116 | 1.32 |
| A93 | A549 | 1.26 |
1.2 Anti-inflammatory Properties
The compound has also been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Synthesis and Derivatives
This compound serves as a precursor in the synthesis of various bioactive compounds. Its derivatives are synthesized through methods such as reductive amination and condensation reactions, which enhance their biological activity.
2.1 Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Starting Materials: 4-Methylbenzylamine and 3-carboxybenzoic acid.
- Reagents: Use of coupling agents such as EDC or DCC.
- Reaction Conditions: Conducted under controlled temperature and pH to optimize yield.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is used as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance in applications such as coatings and adhesives.
3.2 UV Absorption Properties
The compound exhibits UV-absorbing characteristics, making it suitable for use in sunscreen formulations and other cosmetic products aimed at protecting against UV radiation.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer systems demonstrated enhanced mechanical properties and thermal stability, suggesting its viability for industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoic acid moiety allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Type
- 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid (): Replaces the 4-methylbenzylamino group with a phenoxymethyl chain bearing chloro and methyl substituents.
- 4-(4-Nitrobenzylideneamino)benzoic acid (): Features a nitro-substituted benzylideneamino group at the 4-position. The nitro group enhances electrophilicity, making this compound more reactive in redox processes compared to the methyl-substituted analogue.
- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid (): Incorporates a fused isobenzofuran ring, introducing rigidity and hydrogen-bonding capacity via the lactone oxygen. This structural difference may enhance crystallinity and thermal stability .
Key Physical Properties
Metabolic Stability and Toxicity
- N-Nitrosomethyl(4-methylbenzyl)amine (): The methylated analog of N-nitrosomethylbenzylamine is rapidly metabolized to this compound, which is excreted renally. This reduces systemic toxicity compared to the non-methylated parent compound, which generates methylating agents that alkylate DNA (e.g., 344 µmol 7-methylguanine/mol guanine in the esophagus) .
- Benzylated vs. Methylated Intermediates: Methyl substituents on the benzyl group (as in this compound) favor detoxification pathways, whereas unsubstituted benzyl groups (e.g., in N-nitrosomethylbenzylamine) promote bioactivation to carcinogenic intermediates .
Coordination Chemistry
- Metal Complexation: Schiff base derivatives like 3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid form stable complexes with Ni(II) and Zn(II), leveraging the carboxylic acid and imine groups for chelation. This property is absent in this compound due to its non-chelating alkylamino substituent .
Biological Activity
3-[(4-Methylbenzyl)amino]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and other relevant biological activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound, also known as a derivative of p-aminobenzoic acid (PABA), possesses a structure that allows for various interactions with biological systems. The presence of the methylbenzyl group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Notably, derivatives of PABA have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of PABA Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 15.62 µM |
| PABA Derivative A | M. tuberculosis | ≥ 62.5 µM |
| Schiff Base of PABA | Broad-spectrum fungi | ≥ 7.81 µM |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of PABA derivatives, making them promising candidates for further development in antibiotic therapies .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HepG2 | 15.0 | Doxorubicin |
| MCF-7 | <10 | Sorafenib |
| HCT116 | 23.31 | Pemetrexed |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes involved in cellular processes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . Moreover, the compound's ability to interact with various biological targets suggests a multifaceted mechanism of action.
Case Studies and Research Findings
- In Vivo Efficacy : In a study involving diabetic rats, a related compound was shown to reduce retinal vascular leakage, a significant factor in diabetic retinopathy, indicating potential therapeutic applications in ocular diseases .
- Molecular Docking Studies : Computational studies have predicted binding affinities of the compound to various receptors, providing insights into its potential as a therapeutic agent .
- Comparative Studies : Comparative analyses with standard drugs have highlighted the superior activity of certain derivatives over traditional treatments, suggesting that modifications to the chemical structure can yield more potent agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(4-Methylbenzyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step process is commonly employed:
Condensation : React 3-aminobenzoic acid with 4-methylbenzyl chloride or aldehyde derivatives in acidic media (e.g., methane sulfonic acid or chloroacetic acid) to form the intermediate .
Purification : Crystallize the product using solvents like ethanol/hexane mixtures, optimizing temperature (45–60°C) and reaction time (1–2 hours) to improve yield .
Key parameters for optimization include pH control, stoichiometric ratios (1:1.2 for amine:aldehyde), and catalyst selection (e.g., FeCl₃ for chlorination steps in related compounds) .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 12.43 ppm (broad, carboxylic acid -OH), δ 7.07–7.71 ppm (aromatic protons), δ 3.90 ppm (methylene group of 4-methylbenzyl), and δ 2.28 ppm (methyl group) confirm substitution patterns . Use DMSO-d₆ as a solvent to resolve exchangeable protons.
- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O of carboxylic acid) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .
Compare experimental data with computed spectra (e.g., PubChem or NIST databases) for cross-verification .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Derivatization : Introduce substituents at the benzoic acid core (e.g., methoxy, nitro, or halogen groups) to assess electronic effects on bioactivity. For example, 4-methoxy derivatives enhance solubility and receptor binding .
- Computational Modeling : Use QSAR models to correlate molecular descriptors (e.g., LogP, PSA) with activity. Software like MOE or Schrödinger can predict binding affinities to targets like cyclooxygenase or kinases .
- In Vitro Assays : Test inhibition of enzymes (e.g., tyrosinase or proteases) using kinetic assays (IC₅₀ determination) and compare with control compounds like 4-hydroxybenzoic acid .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for high-resolution refinement. For example, conflicting dihedral angles between the benzyl and benzoic acid moieties can be resolved by analyzing thermal displacement parameters (B-factors) and hydrogen-bonding networks .
- Twinned Data : If crystal twinning is suspected (common in flexible derivatives), employ SHELXD for structure solution and PLATON to validate symmetry operations .
- Cross-Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., Gaussian 16) to identify systematic errors .
Q. What experimental and computational approaches are suitable for studying the compound’s potential in catalysis or material science?
- Methodological Answer :
- Catalysis : Test as a ligand in palladium-catalyzed reactions (e.g., methoxycarbonylation of styrene). Monitor reaction efficiency via GC-MS and compare turnover numbers (TON) with other benzoic acid ligands .
- Adsorption Studies : Functionalize activated carbon with this compound and evaluate metal ion (e.g., Co²⁺) adsorption capacity using ICP-OES. Optimize pH (5–7) and contact time (30–60 mins) .
- DFT Simulations : Calculate electron density maps to identify active sites for adsorption or catalytic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
